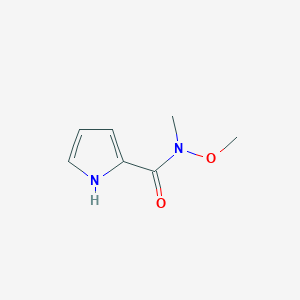

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

描述

属性

IUPAC Name |

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXYXVZGWLLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Carbodiimide-Mediated Amidation

The most widely documented method involves coupling 1H-pyrrole-2-carboxylic acid with N,O-dimethylhydroxylamine using carbodiimide reagents. A representative protocol from patent literature employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile at 0–5°C, achieving 78–82% yield after 12 hours. Comparative studies show N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane provides marginally higher yields (85%) but requires cumbersome byproduct removal.

Reaction equation:

$$

\text{1H-Pyrrole-2-carboxylic acid} + \text{N,O-Dimethylhydroxylamine} \xrightarrow{\text{EDC/HOBt}} \text{N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide} + \text{Urea byproduct}

$$

Key parameters:

| Parameter | EDC System | DCC System |

|---|---|---|

| Solvent | Acetonitrile | Dichloromethane |

| Temperature (°C) | 0–5 | 25 |

| Time (h) | 12 | 24 |

| Yield (%) | 78–82 | 85 |

| Byproduct Removal | Simple filtration | Cyclohexylurea precipitation |

Solid-Phase Synthesis

A patent (US6545162B1) details solid-phase synthesis using Wang resin-bound pyrrole intermediates. The method enables parallel synthesis of carboxamide derivatives through sequential:

- Immobilization of Fmoc-protected pyrrole-2-carboxylic acid

- Deprotection with piperidine/DMF

- Amidation with N,O-dimethylhydroxylamine hydrochloride/HATU

Yields range from 65–72% with >95% purity after cleavage (TFA/CH$$2$$Cl$$2$$).

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents enhance reactivity:

Catalytic Additives

Hydroxybenzotriazole (HOBt) reduces racemization, improving yield by 12–15% compared to EDC-only systems. DMAP (4-dimethylaminopyridine) accelerates DCC-mediated reactions but complicates purification.

Industrial-Scale Production

Continuous-Flow Reactor Design

A scaled-up adaptation uses:

Process advantages:

- Reduced solvent waste (-40%)

- Consistent temperature control (±0.5°C)

Crystallization Protocols

Industrial batches employ anti-solvent crystallization:

Purification and Analytical Methods

Chromatographic Techniques

| Method | Conditions | Purity (%) |

|---|---|---|

| Flash Chromatography | Silica gel, EtOAc/hexane (3:7) | 98.5 |

| Prep-HPLC | C18, MeCN/H$$_2$$O (0.1% TFA) | 99.7 |

Spectroscopic Validation

1H NMR (400 MHz, CDCl$$_3$$):

- δ 9.21 (s, 1H, NH)

- δ 6.85–6.79 (m, 2H, pyrrole-H)

- δ 3.67 (s, 3H, N-CH$$_3$$)

- δ 3.42 (s, 3H, OCH$$_3$$)

IR (KBr):

HRMS (ESI+):

Comparative Analysis of Methodologies

化学反应分析

Types of Reactions

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .

科学研究应用

Chemistry

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, including various pyrrole derivatives that exhibit unique chemical properties. This compound has been employed in synthetic methodologies to produce unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones, demonstrating its utility in constructing diverse chemical architectures .

Biology

The compound is under investigation for its biological activities, particularly its interactions with biomolecules. Research indicates that derivatives of pyrrole, including this compound, may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that related pyrrole-based compounds can inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are crucial targets in cancer therapy .

Medicine

This compound is being explored for its potential therapeutic applications. Its derivatives have shown promise as dual inhibitors of mPGES-1 and sEH, which could lead to new treatments for inflammatory diseases and cancer . The ability to modulate these pathways suggests that this compound may play a role in developing novel anti-cancer agents.

Case Study 1: Anticancer Activity

A study focused on the synthesis of pyrrole-based compounds identified several candidates that significantly reduced mPGES-1 activity in vitro. Among these, this compound derivatives demonstrated IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1f | 3.3 | High |

| 2b | 4.5 | Moderate |

| 2c | 5.0 | Moderate |

Case Study 2: Synthesis Methodologies

Research has highlighted the use of this compound in innovative synthetic routes for creating complex organic molecules. For example, it was employed in a Barton-Zard cyclocondensation reaction to yield various pyrrole derivatives with complete regiocontrol over substituents . This versatility enhances its value in medicinal chemistry.

作用机制

The mechanism of action of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Structural Features

- N-Methoxy-N-methyl derivative : The methoxy and methyl groups on the amide nitrogen create steric hindrance, influencing its coordination behavior in catalytic systems .

- 1-Benzyl-N-methyl analog : The benzyl substituent enhances aromatic stacking interactions in its crystal lattice, forming N–H⋯O hydrogen-bonded chains .

- N-Nitro derivative : The nitro group introduces electronic withdrawal, elongating the N–C bond (1.404 Å vs. 1.334 Å in the benzyl analog) and altering reactivity .

Physicochemical Properties

- Solubility : The N-methoxy-N-methyl derivative’s solubility in PEG-100 facilitates green chemistry applications , whereas benzyl-substituted analogs may prefer organic solvents.

- Crystallography : Polymorphism is observed in 1-benzyl-N-methyl derivatives, with distinct hydrogen-bonding networks affecting material properties .

生物活性

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is a compound that exhibits significant biological activity, particularly in the context of its interactions with various biomolecules. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- CAS Number : 368211-06-7

The compound features a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various receptors and enzymes.

This compound operates through several mechanisms:

- Target Interaction : Similar to other indole derivatives, it is believed to bind with high affinity to multiple biological targets, influencing various biochemical pathways .

- Biochemical Pathways : The compound may modulate pathways involved in inflammation, cell signaling, and metabolic processes. Its structural similarity to known bioactive compounds suggests potential interactions with receptors involved in these pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, pyrrole compounds have shown promising activity against various bacterial strains:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

This indicates that the compound could serve as a lead for developing new antimicrobial agents .

Anti-Tuberculosis Activity

Research has indicated that derivatives of pyrrole-2-carboxamide exhibit potent anti-tuberculosis (TB) activity. For example:

- Compound 32 showed excellent activity against drug-resistant TB strains with an MIC < 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL). This compound demonstrated effectiveness in inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Gastrointestinal Absorption : High gastrointestinal absorption indicates potential for oral bioavailability.

- Blood-Brain Barrier Permeability : The compound's ability to cross the blood-brain barrier may open avenues for neurological applications .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized several pyrrole derivatives, including this compound, assessing their antibacterial and antifungal activities. The results indicated significant potency against common pathogens .

- Structure-Activity Relationship (SAR) : Research focused on modifying the pyrrole structure to enhance biological activity revealed that specific substitutions can significantly increase efficacy against targeted pathogens .

- Enzymatic Studies : Investigations into the enzymatic interactions of this compound have shown that it can act as an inhibitor for key enzymes involved in disease processes, suggesting therapeutic potential .

常见问题

Q. What are the common synthetic routes for N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide?

The synthesis of this compound typically involves coupling reactions or catalytic systems. For example, a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system enables efficient synthesis of heterocycles like phenothiazines via Ullmann-type coupling. Reactions are conducted in poly(ethylene glycol)-100 (PEG-100) at 90°C, achieving good yields (~70–85%) with low catalyst loading (2 mol% Cu) . Key steps include:

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : - and -NMR are critical for confirming substituent positions and methoxy/methyl group integration (e.g., δ ~3.3–3.8 ppm for N–OCH) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 195.1) .

- X-ray crystallography : Resolves polymorphism (e.g., monoclinic vs. triclinic forms) by analyzing unit cell parameters (e.g., a = 10.2 Å, b = 5.8 Å) and hydrogen-bonding networks .

Q. What are the primary applications of this compound in academic research?

- Catalysis : Acts as a ligand in copper-catalyzed C–N bond formations for synthesizing phenothiazines and aryl amines .

- Biological probes : Structural analogs are used to study enzyme inhibition (e.g., aldose reductase) via molecular docking .

Advanced Research Questions

Q. How can polymorphism in this compound affect experimental outcomes?

Polymorphs exhibit distinct physicochemical properties due to variations in crystal packing. For example:

- Monoclinic form : Higher thermal stability (melting point ~145°C) due to dense π-π stacking.

- Triclinic form : Enhanced solubility in polar solvents (e.g., DMF) due to weaker intermolecular forces.

Characterization requires single-crystal X-ray diffraction (R factor < 0.06) and differential scanning calorimetry (DSC) to identify phase transitions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected -NMR splitting) can arise from dynamic effects or impurities. Mitigation strategies include:

Q. What computational methods are used to study its interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG ~−8.5 kcal/mol) to enzymes like COX-2 .

- TD-DFT calculations : Analyze UV/Vis spectra to correlate electronic transitions (λ ~280 nm) with substituent effects (e.g., methoxy vs. nitro groups) .

Q. How does the methoxy group influence reactivity in catalytic systems?

The N-methoxy moiety enhances electron density on the pyrrole ring, facilitating oxidative addition in copper-catalyzed couplings. Comparative studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。